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Compound of Interest

Compound Name: Aspersitin

Cat. No.: B12784804 Get Quote

Please Note: Initial searches for spectroscopic data on "Aspersitin" did not yield specific

results. This may indicate that "Aspersitin" is a novel or less-documented compound. To fulfill

the request for a comprehensive technical guide, this document focuses on Asperochrin, a

well-characterized metabolite isolated from various Aspergillus species. The analytical

principles and methodologies detailed herein are broadly applicable to the structural elucidation

of similar natural products.

This technical guide provides a detailed overview of the spectroscopic analysis of Asperochrin,

a diketopiperazine mycotoxin produced by fungi of the Aspergillus genus. The following

sections present its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring and interpreting

these spectra. This document is intended for researchers, scientists, and professionals in the

field of natural product chemistry and drug development.

Spectroscopic Data of Asperochrin
The structural elucidation of Asperochrin is achieved through the combined application of NMR,

IR, and Mass Spectrometry. The quantitative data from these techniques are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Asperochrin are presented in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12784804?utm_src=pdf-interest
https://www.benchchem.com/product/b12784804?utm_src=pdf-body
https://www.benchchem.com/product/b12784804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12784804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectroscopic Data for Asperochrin (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.20 m Phenyl H

7.05 d 8.5 H-5', H-9'

6.78 d 8.5 H-6', H-8'

5.89 s H-3

4.15 dd 4.5, 9.5 H-6

3.80 s OCH₃

3.01 s N-CH₃

2.95 dd 9.5, 17.0 H-5a

2.85 dd 4.5, 17.0 H-5b

Table 2: ¹³C NMR Spectroscopic Data for Asperochrin (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Atom Assignment

167.5 C-1

165.8 C-4

156.0 C-7'

130.8 C-5', C-9'

128.5 Phenyl C

125.5 C-4'

114.2 C-6', C-8'

108.8 C-3

98.6 C-2

55.4 OCH₃

54.8 C-6

34.0 N-CH₃

29.7 C-5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for Asperochrin are listed below.

Table 3: IR Spectroscopic Data for Asperochrin
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Broad N-H Stretching

1680 Strong Amide C=O Stretching

1650 Strong Amide C=O Stretching

1600, 1500 Medium Aromatic C=C Stretching

1250 Strong C-O Stretching (Aryl ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact

molecular formula.

Table 4: Mass Spectrometry Data for Asperochrin

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Formula Inferred Mass

ESI+ [M+H]⁺ C₂₄H₂₄N₂O₄ 405.1758

ESI+ [M+Na]⁺ C₂₄H₂₃N₂O₄Na 427.1577

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of fungal metabolites like Asperochrin

are outlined below.

NMR Spectroscopy
Sample Preparation:

A sample of the purified fungal metabolite (typically 1-5 mg) is dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
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Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500

MHz).

For ¹H NMR, standard parameters include a 90° pulse, a sufficient relaxation delay (e.g., 1-5

seconds) to ensure quantitative signal integration, and an appropriate number of scans for a

good signal-to-noise ratio.

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans is usually required due to

the low natural abundance of the ¹³C isotope.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are often performed to establish connectivity between protons and carbons,

aiding in the complete structural assignment.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, a small amount of the compound is finely ground with dry potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent,

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

A background spectrum of the empty sample holder (or KBr pellet without the sample) is first

recorded and automatically subtracted from the sample spectrum.
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The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry
Sample Preparation:

The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a

low concentration (e.g., 1 µg/mL).

The solution is then introduced into the mass spectrometer, often via direct infusion or

coupled with a liquid chromatography (LC) system for separation from any minor impurities.

Data Acquisition:

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)

source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap

instrument.

Spectra are recorded in both positive and negative ionization modes to observe the

protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation

of the molecular ion. The resulting fragmentation pattern provides valuable structural

information.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of a natural product like Asperochrin.
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Spectroscopic Analysis Workflow for Natural Products.
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To cite this document: BenchChem. [Spectroscopic Scrutiny of Asperochrin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12784804#spectroscopic-analysis-of-aspersitin-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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